An In-depth Technical Guide to 2-(1-methyl-1H-indazol-5-yl)acetic acid: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 2-(1-methyl-1H-indazol-5-yl)acetic acid: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-methyl-1H-indazol-5-yl)acetic acid is a heterocyclic compound featuring an indazole core, a bicyclic aromatic structure composed of fused benzene and pyrazole rings. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of the key technical aspects of 2-(1-methyl-1H-indazol-5-yl)acetic acid, including its physicochemical properties, a detailed synthesis protocol, and methods for its analytical characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of indazole-based compounds in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of 2-(1-methyl-1H-indazol-5-yl)acetic acid are summarized in the table below. These parameters are crucial for its handling, formulation, and interpretation in various experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 190.20 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |
| CAS Number | 1176749-66-8 | [1][2] |
| Appearance | White to off-white powder | [1] |
| Storage | Sealed in a dry, room temperature environment | [2] |
Synthesis of 2-(1-methyl-1H-indazol-5-yl)acetic acid
The synthesis of 2-(1-methyl-1H-indazol-5-yl)acetic acid can be achieved through a multi-step process. A common and effective strategy involves the N-methylation of an indazole precursor followed by functional group manipulation to introduce the acetic acid moiety. The following protocol is a representative method based on established synthetic transformations for indazole derivatives.
Experimental Protocol: Synthesis
Step 1: N-methylation of 5-bromo-1H-indazole
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To a solution of 5-bromo-1H-indazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add methyl iodide (CH₃I, 1.2 equivalents) dropwise to the suspension.
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Allow the reaction to stir at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-bromo-1-methyl-1H-indazole.
Step 2: Palladium-catalyzed cross-coupling with a protected acetic acid equivalent
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In a reaction vessel, combine 5-bromo-1-methyl-1H-indazole (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable base like potassium carbonate (2 equivalents).
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Add a protected acetic acid equivalent, for example, tert-butyl acetate, and a solvent such as toluene.
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at reflux for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
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Dry the organic layer, concentrate, and purify by column chromatography to obtain the protected ester intermediate.
Step 3: Hydrolysis to 2-(1-methyl-1H-indazol-5-yl)acetic acid
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Dissolve the protected ester intermediate from Step 2 in a mixture of an appropriate solvent (e.g., dioxane or methanol) and an aqueous acid solution (e.g., 6N HCl).
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and adjust the pH to acidic (around 3-4) with a suitable base if necessary.
-
The product may precipitate upon cooling and pH adjustment. If so, collect the solid by filtration.
-
If the product remains in solution, extract with an organic solvent.
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Dry the organic extracts and concentrate under reduced pressure to yield the final product, 2-(1-methyl-1H-indazol-5-yl)acetic acid.
Caption: Synthetic workflow for 2-(1-methyl-1H-indazol-5-yl)acetic acid.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of 2-(1-methyl-1H-indazol-5-yl)acetic acid to determine its purity and quantify its presence in various matrices.
Instrumentation and Conditions:
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
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Injection Volume: 10 µL
Protocol:
-
Prepare a stock solution of 2-(1-methyl-1H-indazol-5-yl)acetic acid in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
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Set up the HPLC system with the specified conditions.
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Inject the standards and the sample solution.
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The retention time and peak area are used to determine the purity and concentration of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of 2-(1-methyl-1H-indazol-5-yl)acetic acid. The expected chemical shifts are influenced by the electronic environment of the indazole ring and the acetic acid side chain.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
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A singlet corresponding to the methyl protons (N-CH₃) around 3.8-4.0 ppm.
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A singlet for the methylene protons (-CH₂-COOH) around 3.6-3.8 ppm.
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Aromatic protons on the indazole ring appearing as multiplets in the range of 7.0-8.0 ppm.
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A broad singlet for the carboxylic acid proton (-COOH) typically downfield, above 12 ppm.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
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The methyl carbon (N-CH₃) resonance around 30-35 ppm.
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The methylene carbon (-CH₂-COOH) signal around 35-40 ppm.
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Aromatic carbons of the indazole ring resonating between 100-140 ppm.
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The carboxylic acid carbonyl carbon (-COOH) appearing significantly downfield, around 170-175 ppm.
Potential Applications in Drug Discovery
The indazole core is a privileged scaffold in medicinal chemistry.[3][4] Derivatives of indazole have been investigated for a variety of therapeutic applications, including as kinase inhibitors for cancer therapy, and as agents targeting various receptors and enzymes. The acetic acid moiety in 2-(1-methyl-1H-indazol-5-yl)acetic acid provides a handle for further chemical modification, such as amide bond formation, to create libraries of compounds for biological screening.
Caption: Relationship between the chemical structure and potential applications.
Conclusion
This technical guide provides essential information on 2-(1-methyl-1H-indazol-5-yl)acetic acid for researchers and professionals in the field of drug development. The outlined physicochemical properties, a detailed synthesis protocol, and analytical methods offer a solid foundation for the synthesis, characterization, and further investigation of this compound and its derivatives. The versatile indazole scaffold suggests that this molecule could be a valuable building block in the design of novel therapeutic agents.
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Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. [Link]
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CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. [Link]
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Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid: Polycyclic Aromatic Compounds - Taylor & Francis. [Link]
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2-(1H-indazol-5-yl)acetic acid | C9H8N2O2 | CID 39103838 - PubChem. [Link]
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Microwave Assisted Synthesis of 2-(3-Methyl-1H-Indazol-1-yl) containing 1, 8-Naphthyridine Moiety as possible Antimicrobial Agents - ResearchGate. [Link]
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2-(1-METHYL-1H-IMIDAZOL-4-YL)ACETIC ACID HYDROCHLORIDE - gsrs. [Link]
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